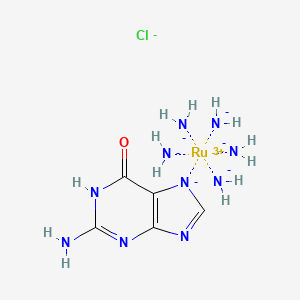
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride is a coordination compound that features a ruthenium ion in the +3 oxidation state This compound is notable for its complex structure, which includes a purine derivative, specifically 2-amino-1,7-dihydro-6H-purin-6-one, coordinated to the ruthenium center
準備方法
The synthesis of Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride typically involves the reaction of ruthenium trichloride with 2-amino-1,7-dihydro-6H-purin-6-one in the presence of ammonia. The reaction conditions often require careful control of temperature and pH to ensure the correct coordination of the ligands to the ruthenium center. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
化学反応の分析
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as hydrogen or hydrazine.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interact with and modify biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as enhanced catalytic activity or unique electronic characteristics.
作用機序
The mechanism by which Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride exerts its effects involves the coordination of the ruthenium center to various molecular targets. In biological systems, this can include binding to DNA or proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar compounds to Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride include other ruthenium coordination complexes with different ligands. These compounds can vary in their chemical properties and applications, depending on the nature of the ligands and the oxidation state of the ruthenium center. Some examples of similar compounds include:
- Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,dichloride
- Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,tetrachloride
The uniqueness of this compound lies in its specific ligand coordination and the resulting chemical and biological properties.
特性
分子式 |
C5H14ClN10ORu-4 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
2-amino-1H-purin-7-id-6-one;azanide;ruthenium(3+);chloride |
InChI |
InChI=1S/C5H5N5O.ClH.5H2N.Ru/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;;;;;/h1H,(H4,6,7,8,9,10,11);1H;5*1H2;/q;;5*-1;+3/p-2 |
InChIキー |
IXOJCBBVICJRHE-UHFFFAOYSA-L |
正規SMILES |
C1=NC2=C([N-]1)C(=O)NC(=N2)N.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



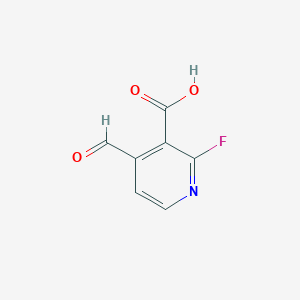
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
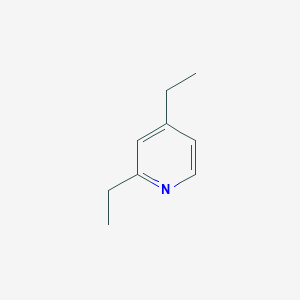
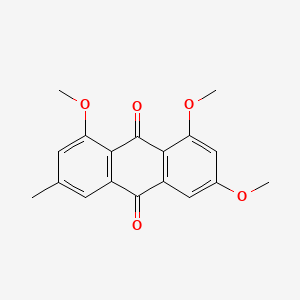
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
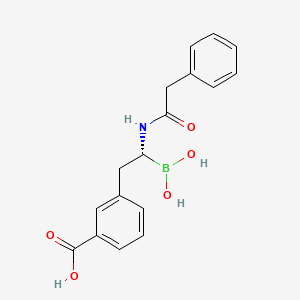
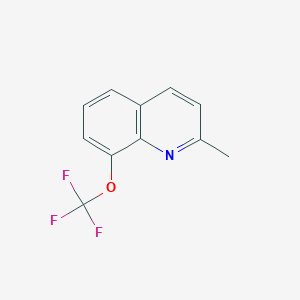
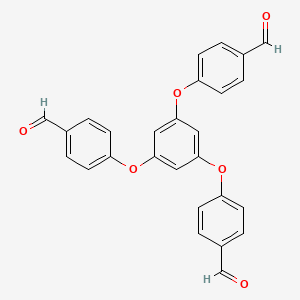
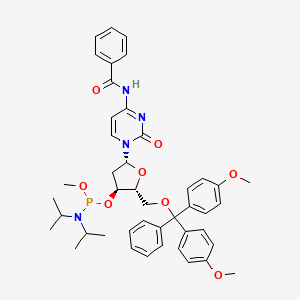
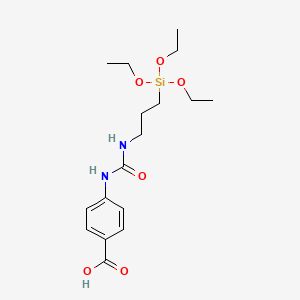
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
